cis-6-Nonenyl Acetate

Description

Historical Context of Volatile Ester Discovery in Biological Systems

The study of volatile esters as signaling molecules is a cornerstone of chemical ecology. The term "pheromone" was first proposed in 1959 by Peter Karlson and Martin Lüscher to describe chemical substances secreted by an animal that influence the behavior of other animals of the same species. wikipedia.orgttu.edu This conceptualization was shortly followed by the identification of the first pheromone, bombykol, from the silk moth. wikipedia.orghankeringforhistory.com These early discoveries paved the way for the exploration of a vast array of chemical messengers, including volatile esters.

Volatile esters are a diverse class of organic compounds that are biosynthesized through various metabolic pathways, primarily from amino acids, fatty acids, and terpenes. mdpi.com In the realm of fermented beverages, the role of volatile esters in creating distinct flavors and aromas has been a subject of study for over four decades. nih.gov Research in this area has elucidated the enzymatic pathways responsible for the production of acetate (B1210297) esters and medium-chain fatty acid ethyl esters in yeast. nih.govnih.gov This foundational knowledge of ester biosynthesis in well-understood systems like yeast provided a framework for investigating more complex plant and insect systems. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying these volatile compounds in complex natural mixtures. mdpi.com

Significance of cis-6-Nonenyl Acetate in Natural Volatile Profiles

This compound is a significant component of the volatile profiles of various plants and is also recognized as an insect pheromone. Its characteristic melon-like and green aroma contributes to the scent of fruits like muskmelons (Cucumis melo). nih.govthegoodscentscompany.com

In the plant kingdom, this compound is one of many volatile organic compounds (VOCs) that mediate interactions with the environment. mdpi.com For instance, it is a notable volatile compound in the pepino melon (Solanum muricatum), where it is part of a complex blend of esters, alcohols, and other compounds that define the fruit's aroma. mdpi.com In a study on pepino melon, esters were the most abundant class of volatile compounds, and this compound was identified as one of the main contributors to its odor profile. mdpi.com

In the context of insect communication, acetate esters are a major class of lepidopteran sex pheromones. nih.gov this compound has been investigated for its role as an ovipositional stimulant for the melon fly (Bactrocera cucurbitae). acs.org The presence of such compounds on the surface of host plants can trigger egg-laying behavior in female insects. acs.org This highlights the dual role of this compound as both a plant-derived volatile and an insect semiochemical, a chemical involved in communication.

The compound's green and melon-like organoleptic properties are also utilized in the flavor and fragrance industry. thegoodscentscompany.comsigmaaldrich.com

Overview of Research Trajectories for this compound

Research on this compound has progressed along several key lines of inquiry, reflecting its importance in both basic and applied science.

Identification and Synthesis: A primary research focus has been the chemical synthesis of this compound and related compounds. Various synthetic routes have been developed, often targeting high stereoselectivity to produce the cis isomer, which is crucial for its biological activity. nih.govacs.org These synthetic efforts are vital for producing the quantities of the compound needed for biological assays and potential commercial applications.

Ecological Role and Behavioral Studies: A significant body of research has investigated the ecological functions of this compound. This includes its role as a key volatile in fruits, such as the pepino melon, and its influence on the behavior of insects. mdpi.com Studies have used techniques like Y-tube olfactometry to demonstrate the attractant or repellent effects of this and other volatile compounds on insects like the fruit fly Zeugodacus tau. mdpi.com Furthermore, its function as an ovipositional stimulant for the melon fly has been a subject of detailed investigation. acs.org

Biosynthesis: Understanding the biosynthetic pathways that lead to the production of this compound in plants is another important research area. While the general pathways for volatile ester formation are known, the specific enzymes and regulatory mechanisms in different plant species continue to be an active area of study. nih.govresearchgate.net

Potential Applications: The knowledge gained from research on this compound has potential applications in agriculture. For example, its role as an insect attractant or ovipositional stimulant is being explored for the development of new pest management strategies, such as attractants for trapping or monitoring insect populations. mdpi.comacs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol scbt.com |

| CAS Number | 76238-22-7 scbt.com |

| Appearance | Colorless to pale yellow liquid |

| Odor | Melon, honeydew with a hint of pear |

| Solubility | Insoluble in water; soluble in alcohol |

| Boiling Point | 235.33 °C (EPI 4.0) |

| Density | 0.89 g/cm³ |

| Refractive Index | 1.430 : 1.450 at 20 °C |

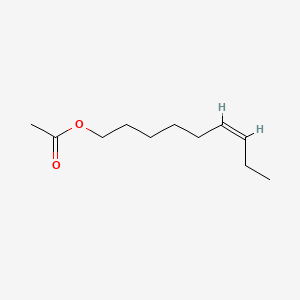

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-non-6-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5H,3,6-10H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRXMRZQBMFKMI-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015297 | |

| Record name | 6-Nonenyl acetate, (6Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Melon-like aroma | |

| Record name | cis-6-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in fat, Soluble (in ethanol) | |

| Record name | cis-6-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.890 | |

| Record name | cis-6-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

76238-22-7 | |

| Record name | (Z)-6-Nonen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76238-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenyl acetate, (6Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076238227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nonen-1-ol, 1-acetate, (6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Nonenyl acetate, (6Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-6-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NONENYL ACETATE, (6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F422N6Z0L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Cis 6 Nonenyl Acetate

Presence in Plant Volatiles

Isolation from Other Plant Parts and Extracts

Analysis of Alnus cremastogyne Pod Extractives

A comprehensive study involving the gas chromatography-mass spectrometry (GC-MS) analysis of extractives from the pods of Alnus cremastogyne was conducted to identify their chemical constituents. The research utilized three different organic solvents—ethanol (B145695), petroleum ether, and ethyl acetate—to isolate a wide range of compounds. researchgate.net

The analysis successfully identified a total of 59 chemical components in the ethanol extract, 49 in the petroleum ether extract, and 51 in the ethyl acetate extract. researchgate.net The major constituents found across these extracts included a variety of alkenes, ketones, carboxylates, ethers, benzenes, and esters. researchgate.net Notable compounds with known biological activities that were identified include Phytol, Germacrene D, Lupeol, and β-sitosterol. researchgate.net

However, a thorough review of the comprehensive data from all three solvent extractions reveals that This compound was not detected as a constituent of the Alnus cremastogyne pod extractives in this study. researchgate.net

Biosources and Biological Matrices

While absent in the analyzed Alnus cremastogyne samples, this compound has been identified as a natural volatile compound in certain fruits. Its presence is a significant contributor to the characteristic aroma profile of these fruits.

Notably, this compound has been identified as a volatile component in honeydew melon (Cucumis melo var. inodorus). researchgate.net It is one of the many esters that contribute to the complex and desirable scent of this fruit. researchgate.net The compound is associated with the fresh, green, and melon-like notes of the fruit's aroma. researchgate.netthegoodscentscompany.com

Further research into the volatile compounds of various other fruits and flowers may yet reveal a broader natural distribution of this compound. At present, its confirmed natural occurrence is documented in specific fruit species.

Biosynthesis and Enzymatic Transformations of Cis 6 Nonenyl Acetate Precursors

General Pathways of Acetate (B1210297) Ester Biosynthesis in Plants

Volatile esters are crucial components of the aroma and flavor of many fruits and flowers. nih.gov Their biosynthesis is a multi-step process involving precursors from primary metabolic pathways, primarily those of fatty acids and amino acids. researchgate.net The final, decisive step in the formation of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov

Alcohol acyltransferases (AATs), which belong to the large BAHD superfamily of acyltransferases, are responsible for the esterification reaction that produces volatile esters. frontiersin.orgnih.govplos.org These enzymes catalyze the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol substrate. nih.govnih.gov For the synthesis of acetate esters specifically, the acyl donor is acetyl-CoA. acs.orgpnas.org

The general reaction is as follows: Alcohol + Acetyl-CoA → Acetate Ester + CoA-SH researchgate.net

The catalytic mechanism of AATs involves a highly conserved HXXXD motif, where a histidine residue is thought to play a key role in deprotonating the alcohol, thereby facilitating its nucleophilic attack on the carbonyl carbon of acetyl-CoA. plos.organnualreviews.org The availability of both the alcohol substrate and acetyl-CoA, as well as the expression and activity of the specific AAT enzyme, are critical factors determining the rate and profile of ester production in plant tissues. nih.govnih.gov While many AATs can use a variety of alcohol and acyl-CoA substrates, a trait known as substrate promiscuity, their specific affinities contribute significantly to the unique blend of esters produced by a particular plant species. annualreviews.orgbiorxiv.org

The alcohol precursors for ester biosynthesis are often derived from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic and linolenic acid. researchgate.net This pathway is responsible for generating a variety of C6 and C9 volatile compounds, often referred to as Green Leaf Volatiles (GLVs). mdpi.comtandfonline.com

The biosynthesis of the C9 alcohol precursor to cis-6-Nonenyl Acetate, which is (Z)-6-nonen-1-ol, begins with the action of a specific lipoxygenase, 9-LOX. researchgate.netoup.com

Oxygenation : 9-LOX introduces molecular oxygen at the C-9 position of a C18 polyunsaturated fatty acid (e.g., linolenic acid), forming a 9-hydroperoxy fatty acid (e.g., 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid or 9-HPOT). mdpi.comoup.com

Cleavage : This hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. tandfonline.comnih.gov This cleavage results in the formation of a C9 aldehyde, such as (Z)-6-nonenal or (Z,Z)-3,6-nonadienal, and a C9-oxo-acid. mdpi.com

Reduction : The resulting C9 aldehyde is subsequently reduced to its corresponding alcohol, (Z)-6-nonen-1-ol, by an alcohol dehydrogenase (ADH). researchgate.netoup.com

This newly formed alcohol, (Z)-6-nonen-1-ol, can then serve as the substrate for an Alcohol Acyltransferase (AAT), which, using acetyl-CoA, catalyzes the formation of this compound.

Potential Metabolic Pathways for Nonenyl Acetates in Biological Systems

The metabolic pathway for this compound, a known sex pheromone component in insects like the olive fruit fly (Bactrocera oleae) and a component of melon flavor, follows this principle. Its biosynthesis relies on the availability of the precursor alcohol, (Z)-6-nonen-1-ol, and acetyl-CoA, which are conjugated by an AAT. The degradation of the ester is equally important for terminating the chemical signal after it has been perceived. This inactivation is primarily carried out by esterase enzymes present in the insect's antennae or other tissues. frontiersin.orgmdpi.com

The dynamic interplay between AATs and esterases determines the net amount of this compound present at any given time, allowing for the precise modulation of the chemical message. nih.gov

Enzymatic Degradation and Inactivation Mechanisms

The degradation of volatile esters is a critical process for terminating biological signals, such as those mediated by pheromones in insects, and for modulating the flavor profile of ripening fruits. frontiersin.orgpnas.org This catabolic activity is primarily mediated by carboxylesterases. pnas.orgmdpi.com

Esterases (EC 3.1.1.1) are a diverse group of hydrolytic enzymes that catalyze the cleavage of ester bonds, breaking them down into their constituent alcohol and carboxylic acid. nih.govfiocruz.br In the context of this compound, an esterase would hydrolyze it back to (Z)-6-nonen-1-ol and acetic acid.

This compound + H₂O → (Z)-6-nonen-1-ol + Acetic Acid

In insects, these enzymes are often referred to as Odorant-Degrading Enzymes (ODEs) and are crucial for maintaining olfactory sensitivity. nih.govscielo.br They are typically found in the sensillar lymph of the antennae, where they rapidly inactivate pheromone molecules after they have bound to their receptors, allowing the neuron to reset and detect new signals. frontiersin.orgfrontiersin.org This rapid degradation is essential for the temporal resolution of a chemical signal. frontiersin.org In plants, esterase activity increases during fruit ripening and can influence the final aroma profile by breaking down esters that were previously synthesized. pnas.orgmdpi.comnih.gov

The efficiency of enzymatic hydrolysis can vary significantly depending on the structure of the acetate ester and the specific esterase involved. Studies on various esterases, particularly from insects, have shown that these enzymes can be broadly tuned, capable of degrading a range of structurally related esters, or highly specific. mdpi.comnih.gov

For instance, an antennally-expressed carboxylesterase from the moth Epiphyas postvittana was shown to hydrolyze a wide variety of acetate esters, including both sex pheromone components and plant-derived volatiles. nih.gov Its activity was generally highest for esters with carbon chain lengths between C10 and C14. nih.gov Similarly, research on Drosophila melanogaster esterase-6 (EST-6) demonstrated its ability to hydrolyze not only its primary pheromone target, cis-vaccenyl acetate, but also other food-related esters like pentyl acetate. frontiersin.org

Studies comparing the hydrolysis rates of different esters often reveal the structural determinants of enzyme affinity. Factors such as the length of the alcohol carbon chain, the presence and position of double bonds, and steric hindrance near the ester group can all influence how efficiently an esterase can bind to and cleave the substrate. jst.go.jpnih.gov For example, a comparative study on the hydrolysis of methyl benzoate (B1203000) and ethyl benzoate in rat liver microsomes showed differences in stability, indicating that even a small change in the alcohol moiety can affect the rate of enzymatic breakdown. nih.gov This principle applies to pheromone-degrading esterases as well, where the specific molecular structure of this compound would dictate its affinity for and rate of degradation by the particular esterases present in a given biological system.

Chemical Synthesis Methodologies for Cis 6 Nonenyl Acetate

Conventional Esterification Techniques

Conventional esterification methods are widely employed for the synthesis of esters like cis-6-Nonenyl Acetate (B1210297) due to their procedural simplicity and the ready availability of starting materials. These techniques typically involve the reaction of an alcohol with a carboxylic acid or its derivative.

One common approach for the synthesis of cis-6-Nonenyl Acetate involves the acylation of cis-6-nonen-1-ol (B1232224) with acetyl chloride. This method is an example of nucleophilic acyl substitution, where the alcohol oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

cis-6-nonen-1-ol + Acetyl chloride → this compound + HCl

The use of an acid chloride as the acylating agent makes the reaction highly favorable due to the high reactivity of the acyl chloride. The presence of the base is crucial to drive the reaction to completion by scavenging the HCl generated.

| Reactant | Reagent | Base | Product |

| cis-6-nonen-1-ol | Acetyl chloride | Pyridine | This compound |

This method is generally efficient and proceeds under mild conditions, making it a suitable choice for laboratory-scale synthesis.

The Fischer-Speier esterification, or simply Fischer esterification, is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of cis-6-nonen-1-ol with acetic acid, catalyzed by an acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org

cis-6-nonen-1-ol + Acetic Acid ⇌ this compound + H₂O

This reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one of the reactants (typically the more abundant and less expensive one, in this case, often acetic acid) or by removing one of the products as it is formed, usually water, through azeotropic distillation or the use of a dehydrating agent. organic-chemistry.org

| Reactants | Catalyst | Products |

| cis-6-nonen-1-ol, Acetic Acid | H₂SO₄ or TsOH | This compound, Water |

While this method is economical, the use of strong acids can sometimes lead to side reactions, such as dehydration of the alcohol or isomerization of the double bond, which can affect the purity of the final product.

Stereoselective Synthetic Routes

The biological activity of many organic molecules is highly dependent on their stereochemistry. For this compound, the cis (or Z) configuration of the double bond is a critical structural feature. Therefore, stereoselective synthetic routes are often necessary to ensure the desired isomeric purity.

A key challenge in the synthesis of this compound is the stereocontrolled formation of the cis-double bond. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Non-stabilized ylides, typically those with simple alkyl substituents, generally lead to the formation of (Z)-alkenes (cis-isomers). organic-chemistry.org

To synthesize the precursor alcohol, cis-6-nonen-1-ol, a Wittig reaction could be employed between a suitable four-carbon aldehyde, such as butyraldehyde, and a five-carbon phosphonium ylide derived from 5-bromopentan-1-ol (after protection of the hydroxyl group). The resulting cis-alkene would then be deprotected to yield cis-6-nonen-1-ol, which can then be esterified as described in the previous sections.

| Aldehyde | Ylide Precursor (Protected) | Product (after deprotection and esterification) |

| Butyraldehyde | (5-Hydroxypentyl)triphenylphosphonium bromide | This compound |

The success of this approach hinges on the stereoselectivity of the Wittig reaction in favor of the cis-isomer.

Achieving high stereochemical purity is a significant challenge in organic synthesis. Even with stereoselective reactions like the Wittig reaction, small amounts of the undesired (E)-isomer (trans-isomer) can be formed. The separation of these geometric isomers can be difficult due to their similar physical properties.

Alternative Synthetic Pathways

Beyond conventional esterification and stereoselective olefination, other modern synthetic methodologies can be envisioned for the construction of this compound. These alternative pathways can offer advantages in terms of efficiency, selectivity, and functional group tolerance.

One such powerful technique is olefin metathesis , specifically cross-metathesis. organic-chemistry.orguwindsor.ca This reaction, catalyzed by ruthenium or molybdenum complexes, allows for the formation of new carbon-carbon double bonds by the exchange of alkylidene fragments between two different alkenes. organic-chemistry.org For the synthesis of the cis-6-nonen-1-ol precursor, a cross-metathesis reaction could be performed between a terminal alkene with a protected alcohol functionality and another terminal alkene. The stereoselectivity of the resulting double bond can be influenced by the choice of catalyst and reaction conditions.

Another versatile method for carbon-carbon bond formation is the Grignard coupling reaction . This involves the reaction of a Grignard reagent (an organomagnesium halide) with an organic halide in the presence of a suitable catalyst, often a copper salt. researchgate.netgoogle.com To construct the carbon backbone of cis-6-nonen-1-ol, a Grignard reagent derived from a three-carbon alkyl halide could be coupled with a six-carbon halide containing a protected alcohol and a cis-double bond.

These alternative pathways represent the forefront of modern organic synthesis and offer flexible and powerful tools for the construction of complex molecules like this compound with high precision and efficiency.

Derivatization from Nonenyl Alcohols

The most direct and common method for synthesizing this compound is through the chemical modification of cis-6-nonen-1-ol. This process involves an esterification reaction where the hydroxyl group (-OH) of the alcohol is converted to an acetate group (-OCOCH₃).

One of the foundational methods for this transformation is the Fischer-Speier esterification. euonym.usnvcc.edu This reaction involves heating the alcohol (cis-6-nonen-1-ol) with glacial acetic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nvcc.eduteachnlearnchem.com The reaction is reversible, and to drive the equilibrium towards the product (the ester), the water formed during the reaction is typically removed. euonym.usteachnlearnchem.com

Alternatively, acetic anhydride is widely used as the acetylating agent, often providing higher yields and faster reaction times. mdpi.comorganic-chemistry.org This reaction can be performed under various conditions:

Catalyst- and Solvent-Free: Heating the alcohol with acetic anhydride without any catalyst or solvent can effectively produce the corresponding acetate ester. This approach aligns with green chemistry principles by minimizing waste. mdpi.com

Base-Catalyzed: A common laboratory procedure involves using a base like pyridine as both the solvent and catalyst. nih.gov The pyridine neutralizes the acetic acid byproduct, driving the reaction to completion. However, due to its toxicity and high boiling point, removal of pyridine can complicate product purification. mdpi.com

Mild Base Catalysis: Milder inorganic bases such as sodium bicarbonate have been shown to be effective catalysts for the acetylation of primary alcohols with acetic anhydride at room temperature, offering a more environmentally benign alternative. mdpi.comresearchgate.net

Solid Acid Catalysis: Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst 15, are used in industrial settings for the synthesis of perfumery esters. These catalysts are easily separated from the reaction mixture, are recyclable, and reduce the generation of acidic wastewater, making the process more sustainable. jetir.org

The general chemical equation for the acetylation of cis-6-nonen-1-ol with acetic anhydride is depicted below:

Figure 1: Acetylation of cis-6-nonen-1-ol to form this compound.

A summary of common acetylation reagents and catalysts is provided in the table below.

| Acetylating Agent | Catalyst/Conditions | Key Characteristics |

|---|---|---|

| Acetic Acid | Sulfuric Acid (H₂SO₄) | Classic Fischer esterification; reversible reaction. euonym.usnvcc.edu |

| Acetic Anhydride | Pyridine | Common lab method; pyridine acts as catalyst and solvent. nih.gov |

| Acetic Anhydride | Sodium Bicarbonate (NaHCO₃) | Mild, efficient, and environmentally friendly conditions. mdpi.com |

| Acetic Anhydride | Amberlyst 15 (Solid Acid Resin) | Recyclable catalyst suitable for industrial applications. jetir.org |

| Acetic Anhydride | Solvent-Free (Heat) | Green chemistry approach with high atom economy. mdpi.com |

Industrial Production Approaches for Analogous Compounds

While direct synthesis from petrochemical sources is common, industrial approaches for fragrance compounds analogous to this compound increasingly leverage biotechnological pathways for producing "natural" ingredients. A relevant industrial approach involves the controlled enzymatic degradation of unsaturated fatty acids from plant materials. google.com

This process utilizes enzymes naturally present in plants, such as lipoxygenase and hydroperoxide lyase, to break down fatty acids like linolenic and linoleic acid into volatile C6 and C9 aldehydes and alcohols. These products are key components of the "green leaf volatile" family of scents, which are structurally and olfactively related to this compound. google.com

For example, this bioprocess can yield compounds such as:

cis-3-Hexen-1-ol (leaf alcohol)

trans-2-cis-6-Nonadienal

trans-2-cis-6-Nonadien-1-ol

The alcohols produced through this enzymatic route, such as cis-3-Hexen-1-ol, can then be readily converted to their corresponding acetates (e.g., cis-3-Hexenyl Acetate) via the esterification methods described previously. This bio-industrial approach provides a pathway to natural fragrance and flavor ingredients that are highly sought after in the market. The aldehydes can also be reduced to their corresponding alcohols using enzymes like alcohol dehydrogenase, further expanding the range of accessible precursors for ester synthesis. google.com

Purification and Characterization of Synthetic Products

Following synthesis, a rigorous purification and characterization process is essential to ensure the final product meets the high-purity standards (typically ≥95%) required for commercial use.

The crude product from the esterification reaction is first isolated from the reaction mixture. A typical workup procedure involves washing the organic mixture with water to remove any water-soluble reagents, followed by a wash with a sodium bicarbonate solution to neutralize and remove any remaining acidic catalyst or acetic acid byproduct. nvcc.edunih.gov The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and filtered. nih.gov

For volatile esters like this compound, the primary method for purification on an industrial scale is fractional distillation. jetir.org Given the compound's boiling point of 229-230 °C at atmospheric pressure, vacuum distillation is often employed to reduce the required temperature and prevent potential thermal degradation of the molecule. thegoodscentscompany.com The boiling point is significantly lower under reduced pressure, recorded as 62 °C at 0.10 mm Hg. thegoodscentscompany.com For laboratory-scale purification, silica (B1680970) gel column chromatography may also be used. nih.gov

The identity and purity of the final product are confirmed using a combination of physical and spectroscopic methods. The key characterization parameters for this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |

| Molecular Formula | C₁₁H₂₀O₂ | thegoodscentscompany.comscbt.com |

| Molecular Weight | 184.28 g/mol | scbt.com |

| Boiling Point | 229-230 °C @ 760 mm Hg | thegoodscentscompany.com |

| Boiling Point (Vacuum) | 62 °C @ 0.10 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.886 - 0.892 @ 25 °C | thegoodscentscompany.com |

| Refractive Index | 1.432 - 1.438 @ 20 °C | thegoodscentscompany.com |

| Purity Assay | ≥95% |

Spectroscopic techniques are used for unequivocal structure confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the double bond, the methylene groups adjacent to the ester oxygen and the double bond, the acetyl methyl group, and the terminal ethyl group. ¹³C NMR provides confirmation of the carbon skeleton, with distinct signals for the carbonyl carbon (typically 170-171 ppm), the carbons of the double bond, and the aliphatic carbons. pressbooks.pub

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm the molecular weight. The gas chromatogram indicates the presence of any impurities, while the mass spectrum shows the molecular ion peak and characteristic fragmentation pattern for the ester. mdpi.com

Advanced Analytical Methodologies for Cis 6 Nonenyl Acetate Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile compounds like cis-6-nonenyl acetate (B1210297). This powerful combination allows for the separation of complex mixtures and the definitive identification of individual components. In qualitative analysis, the retention time of the compound on the GC column provides the first layer of identification, which is then confirmed by the unique mass spectrum generated by the MS detector. sigmaaldrich.com

For quantitative analysis, GC-MS can be used to determine the concentration of cis-6-nonenyl acetate in a sample. This is typically achieved by creating a calibration curve with standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. The technique has been successfully applied to identify and measure this compound in natural sources, such as muskmelon, where it contributes to the characteristic aroma. pref.shizuoka.jpresearchgate.net

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently paired with GC-MS for the analysis of volatile and semi-volatile compounds. news-medical.netscispace.com This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a liquid or solid sample. news-medical.net Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. mdpi.com

HS-SPME is particularly advantageous as it is a rapid, sensitive, and simple technique that combines extraction, pre-concentration, and sample introduction into a single step. scispace.comnih.gov The choice of fiber coating is critical for efficient extraction. For volatile esters like this compound, coatings such as polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often selected to ensure optimal adsorption. news-medical.netnih.gov This approach has been widely used to study the volatile profiles of fruits like melons, where this compound is a key aroma component. researchgate.net

Achieving reliable separation and accurate quantification of this compound requires careful optimization of GC parameters. Key variables that must be fine-tuned include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the injection method. nih.gov

Capillary Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is typically suitable for separating volatile esters. The column's length, internal diameter, and film thickness also impact separation efficiency and analysis time.

Oven Temperature Program: A programmed temperature ramp is used to ensure the separation of compounds with different boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve good resolution between this compound and other matrix components.

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) affects the efficiency of the separation. It is optimized to ensure sharp, symmetrical peaks.

Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column, thereby enhancing sensitivity.

The goal of optimization is to maximize the chromatographic resolution, which is the measure of separation between adjacent peaks, while maintaining a reasonable analysis time. mdpi.com

When a molecule like this compound passes through the ion source of a mass spectrometer, it is bombarded with electrons, leading to the formation of a positively charged molecular ion (M+•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is unique to the molecule's structure and serves as a chemical "fingerprint" for identification.

For this compound (C₁₁H₂₀O₂), an ester, characteristic fragmentation patterns include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A specific rearrangement possible in molecules with a carbonyl group and a sufficiently long alkyl chain. miamioh.edu

The mass spectrum of this compound shows a prominent peak at a mass-to-charge ratio (m/z) of 43. nih.gov This base peak is characteristic of many acetate esters and corresponds to the stable acylium ion [CH₃CO]⁺. Another significant fragmentation pathway for esters is the loss of the alkoxy group, which in this case would involve the cleavage of the bond between the carbonyl carbon and the oxygen atom of the nonenyl group. The molecular ion peak (at m/z 184) may be weak or absent, which is common for aliphatic esters. libretexts.org

| Fragment Type | Proposed Ion Structure | m/z Value | Significance |

| Acylium Ion | [CH₃CO]⁺ | 43 | Typically the base peak for acetate esters, confirming the acetate moiety. nih.gov |

| Alkene Fragment | [C₉H₁₇]⁺ | 125 | Resulting from the loss of the acetate group. |

| Molecular Ion | [C₁₁H₂₀O₂]⁺ | 184 | Represents the intact molecule; may have low intensity. libretexts.org |

Integrated Analytical Platforms for Complex Biological Samples

Analyzing this compound in complex biological matrices, such as plant tissues or bodily fluids, often requires more advanced analytical power than conventional GC-MS. Integrated platforms like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS) offer enhanced separation capabilities. mdpi.com In GC×GC, the effluent from a primary GC column is directed to a second, shorter column with a different stationary phase. This two-dimensional separation provides significantly higher peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-dimension analysis. This is particularly valuable for isolating trace-level analytes like this compound from hundreds or thousands of other volatile compounds present in a biological sample. mdpi.com

Internal Standards and Calibration Techniques for Accurate Measurement

For precise and accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analytical signal, the use of an internal standard is crucial. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. Isotopically labeled analogs of the analyte, such as deuterium-labeled this compound (d-cis-6-nonenyl acetate), are considered the gold standard. nih.gov

The internal standard is added at a known concentration to all samples, calibration standards, and quality controls before sample preparation. nih.gov The concentration of the analyte is then determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve constructed from the same ratios. This method effectively corrects for variations in extraction efficiency and injection volume, leading to highly reliable quantitative results. nih.gov

Advancements in Micro-Extraction and Pre-Concentration Techniques

Beyond HS-SPME, several other micro-extraction and pre-concentration techniques have been developed to enhance the sensitivity and selectivity of this compound analysis. These methods aim to reduce solvent consumption and simplify sample preparation, aligning with the principles of green analytical chemistry. frontiersin.org

Advanced techniques applicable to volatile compound analysis include:

Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract analytes from a liquid sample. It offers a higher extraction phase volume compared to SPME, leading to greater enrichment of the analyte. frontiersin.org

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution with a large surface area, facilitating rapid extraction of the analyte into the fine droplets of the extraction solvent. mdpi.commdpi.com

Microextraction by Packed Sorbent (MEPS): MEPS miniaturizes conventional solid-phase extraction (SPE) into a syringe format. A small amount of sorbent is packed inside the syringe, allowing for the extraction and pre-concentration of analytes from small sample volumes. mdpi.com

These modern techniques provide powerful tools for isolating and concentrating this compound from challenging matrices, enabling its detection at very low levels.

Ecological and Biological Roles of Cis 6 Nonenyl Acetate in Non Human Systems

Role as a Plant Volatile and Its Ecological Significance

Cis-6-Nonenyl acetate (B1210297) is a volatile organic compound (VOC) produced by various plants, playing a crucial role in their interactions with the surrounding environment. This ester contributes significantly to the chemical language of plants, influencing processes from fruit development to defense against herbivores.

Contribution to Fruit Aroma and Ripening Processes

A key contributor to the characteristic scent of many fruits, cis-6-Nonenyl acetate is part of the complex blend of volatile compounds that create distinct aromas. It is recognized for imparting melon, honeydew, and pear-like notes. thegoodscentscompany.combedoukian.com The production of this and other esters is often linked to the ripening process. In many fruits, the concentration of C6 compounds, including aldehydes and alcohols that serve as precursors to esters like this compound, tends to decrease as the fruit matures, while the production of esters increases, signifying ripeness. nih.gov For instance, esters such as hexyl acetate and (Z)-3-hexenyl acetate are considered key odorants that influence the flavor quality of peaches. nih.gov The presence and concentration of these volatile esters are critical in signaling fruit maturity to seed dispersers and are a key indicator of quality for human consumption.

Modulation of Plant-Herbivore Interactions

Plants release a variety of volatile organic compounds when damaged by herbivores, and these emissions can serve multiple defensive purposes. nih.gov this compound is among the green leaf volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and esters, that are commonly emitted by plants in response to mechanical damage or herbivory. nih.gov These volatiles can directly deter herbivores or act as indirect defenses by attracting the natural enemies of the attacking insects, such as predators and parasitoids. nih.govresearchgate.net The blend of emitted volatiles can be highly specific, varying with the plant species, the herbivore species, and environmental conditions. nih.gov For example, herbivore-infested plants have been observed to emit higher amounts of (Z)-3-hexenyl acetate, a related C6 ester, which can lead to increased pollination and fruit production. frontiersin.org This demonstrates the complex role these compounds play in mediating the intricate relationships between plants and the insects that feed on them. nih.gov

Function in Insect Chemoreception and Behavioral Ecology

Insects have evolved highly sensitive chemoreceptors to detect and interpret the vast array of chemical cues in their environment, including those emitted by plants. nih.govnih.govfrontiersin.org These chemical signals are fundamental to insect behaviors such as finding food, mates, and suitable egg-laying sites. peerj.com

Olfactory Responses in Herbivorous Insects

Herbivorous insects rely heavily on plant-emitted volatiles to locate and identify their host plants. nih.gov The olfactory systems of these insects are tuned to specific compounds or blends of compounds that signal a suitable food source. frontiersin.org this compound, as a component of the scent of various fruits and plants, can act as an attractant for certain herbivorous insects. The response of an insect to a particular volatile can be influenced by various factors, including the insect's physiological state and prior experiences. peerj.com The detection of these compounds by specialized olfactory receptor neurons on the insect's antennae initiates a signaling cascade that ultimately leads to a behavioral response, such as flying upwind towards the source of the odor. nih.govfrontiersin.org

Attraction of Tephritidae (Fruit Flies)

Members of the Tephritidae family, commonly known as fruit flies, are significant agricultural pests that cause extensive damage to fruit crops worldwide. Many fruit fly species are guided to their host fruits by olfactory cues, with volatile esters playing a prominent role as attractants. While research has focused on developing synthetic lures for pest management, understanding the natural attractants is crucial. usda.gov Food-based attractants are particularly important as they can be general attractants for both sexes and multiple species. researchgate.net While specific data on the direct attraction of a wide range of Tephritidae species to pure this compound is an area of ongoing research, the compound's presence in the aroma of host fruits suggests its involvement in the host-finding behavior of these flies. The development of effective trapping systems often relies on identifying the key volatile compounds that elicit a strong attractive response in the target pest species. iaea.org

Interaction with Odorant-Binding Proteins (OBPs)

Odorant-binding proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insect chemosensory organs. They are believed to play a crucial role in the initial steps of olfaction by binding to hydrophobic odorant molecules and transporting them to the olfactory receptors on the dendritic membrane of olfactory receptor neurons. The binding affinity of OBPs for various ligands can be highly specific or broad, influencing the sensitivity and selectivity of the insect's olfactory system. nih.govfrontiersin.org

While direct studies quantifying the binding affinity of this compound to specific insect OBPs are not extensively documented in the reviewed literature, the general mechanism of OBP-ligand interaction provides a framework for its putative role. The structure of classical OBPs typically consists of six α-helices that form a hydrophobic binding pocket, stabilized by three disulfide bridges. nih.gov The specificity of binding is determined by the size, shape, and amino acid composition of this pocket. frontiersin.org

Research on other structurally similar acetate esters, such as the pheromone cis-vaccenyl acetate (cVA) in Drosophila melanogaster, has shown specific interactions with OBPs like LUSH (OBP76a). The binding of cVA to LUSH induces a conformational change in the protein, which is thought to be a key step in activating the corresponding olfactory receptor. nih.govfrontiersin.org It is plausible that this compound, as an aliphatic ester, interacts with specific general odorant-binding proteins (GOBPs) or other OBPs in a similar manner in various insect species. These proteins would facilitate its transport through the aqueous sensillar lymph to the neuronal receptors.

The binding affinities of various odorants to insect OBPs have been measured using techniques like fluorescence competitive binding assays. For instance, studies on other insects have determined the binding affinities (Ki) of various plant volatiles and pheromones to their respective OBPs, which typically fall in the micromolar range. nih.gov The table below illustrates the binding affinities of different OBPs from the ladybird Harmonia axyridis to various compounds, demonstrating the range of binding strengths observed for different ligands.

| OBP | Ligand | Dissociation Constant (Ki) in μM |

|---|---|---|

| HaxyOBP5 | Methyl salicylate | 18.15 |

| HaxyOBP5 | β-ionone | 11.71 |

| HaxyOBP5 | p-anisaldehyde | 13.45 |

| HaxyOBP15 | (E)-β-farnesene | 4.33 - 31.01 |

| HaxyOBP15 | Geranyl acetate | 4.33 - 31.01 |

| HaxyOBP15 | Linalyl acetate | 4.33 - 31.01 |

Data derived from fluorescence competitive binding assays on Harmonia axyridis OBPs, illustrating the range of binding affinities for various volatile compounds. nih.gov

Further research is required to identify the specific OBPs that bind to this compound in different insect species and to quantify their binding affinities. Such studies would provide a more precise understanding of the initial molecular events in the perception of this important semiochemical.

Electrophysiological Responses in Insect Antennae

Studies have shown that this compound elicits electrophysiological responses in the antennae of various insect species. For example, in the melon fly, Zeugodacus tau, a pest of solanaceous crops, this compound was among the volatile compounds tested for its effect on the insect's olfaction and behavior. mdpi.com While the specific EAG response values for this compound were not detailed in the available abstracts, its inclusion in such studies indicates its relevance as a behaviorally active compound.

Research on other insects, such as the parasitoid wasps Microplitis croceipes and Cotesia marginiventris, has demonstrated differential EAG responses to various green leaf volatiles, including the structurally related compound cis-3-hexenyl acetate. auburn.edu In these studies, females generally exhibited stronger EAG responses to green leaf volatiles compared to males, suggesting a sex-specific role for these compounds in host location. auburn.edu

The following table presents EAG response data for various green leaf volatiles in the moth Athetis dissimilis, illustrating the range of antennal responses to different but related compounds.

| Compound | Insect Sex | EAG Response (mV) |

|---|---|---|

| trans-2-hexenal | Male | 1.35 ± 0.02 |

| cis-3-hexen-1-ol | Male | 1.30 ± 0.10 |

| trans-2-hexen-1-ol | Male | 1.27 ± 0.18 |

| (E, E)-2,4-hexadienal | Male | 1.01 ± 0.06 |

| Benzyl acetate | Male | 0.61 ± 0.02 |

| cis-2-hexen-1-ol | Female | 0.44 ± 0.04 |

| trans-2-hexen-1-ol | Female | 0.44 ± 0.04 |

EAG responses of male and female Athetis dissimilis to various host plant volatiles. Values are presented as mean ± SE. nih.gov

The magnitude of the EAG response to this compound is expected to vary depending on the insect species, its physiological state, and the concentration of the stimulus. Further detailed electrophysiological studies, including single-sensillum recordings (SSR), would be necessary to identify the specific olfactory receptor neurons that respond to this compound and to characterize their response properties in detail. researchgate.netnih.gov

Role in Host Plant Recognition and Oviposition Behavior

Plant volatiles play a critical role in guiding herbivorous insects to suitable host plants for feeding and oviposition. This compound, as a component of the volatile blend of various plants, can act as a kairomone, a chemical signal that benefits the receiver but not the emitter. usda.gov

In the case of the melon fly, Zeugodacus tau, studies have investigated the attractant and repellent effects of various compounds found in the volatiles of Solanum muricatum (pepino melon). mdpi.com Within a blend of nine compounds, some, like hexyl acetate and butyl acetate, elicited attraction, while others, including hexyl hexanoate (B1226103) and butyl isovalerate, were repellent. mdpi.com While the specific behavioral response to pure this compound was not explicitly stated as attractive or repellent in the available summary, its presence in the host plant's volatile profile suggests a potential role in the complex process of host plant selection by this insect. mdpi.com

The following table summarizes the behavioral responses of Zeugodacus tau to various acetate esters, illustrating the diverse effects that structurally similar compounds can have on insect behavior.

| Compound | Behavioral Response in Zeugodacus tau |

|---|---|

| Hexyl acetate | Tendency (Attraction) |

| Butyl acetate | Tendency (Attraction) |

| Amyl acetate | Tendency (Attraction) |

| Isoamyl acetate | Tendency (Attraction) |

| Heptyl acetate | Repellency |

Behavioral responses of gravid Zeugodacus tau females to various acetate esters identified from Solanum muricatum volatiles. mdpi.com

Comparative Studies with Related Aliphatic Esters and Pheromones

The olfactory systems of insects are tuned to detect a wide array of volatile compounds, and their behavioral responses can be highly specific to particular molecules or blends. Comparative studies of electrophysiological and behavioral responses to this compound and other related aliphatic esters and pheromones can provide insights into the specificity of the insect's chemosensory system.

As a green leaf volatile (GLV), this compound belongs to a class of compounds that includes C6 alcohols, aldehydes, and other esters. nih.gov These compounds are typically released from plant tissues upon damage. Studies on various insects have compared the EAG responses to different GLVs. For example, in the parasitoid wasps Microplitis croceipes and Cotesia marginiventris, cis-3-hexenyl acetate elicited different EAG response patterns compared to cis-3-hexenol and hexanal (B45976). auburn.edu This indicates that the insect's olfactory system can discriminate between these closely related molecules.

The table below presents a comparison of EAG responses of two parasitoid species to different classes of plant volatiles, highlighting the differential sensitivity to green leaf volatiles versus inducible compounds.

| Compound Class | Compound | Microplitis croceipes EAG Response (Female vs. Male) | Cotesia marginiventris EAG Response (Female vs. Male) |

|---|---|---|---|

| Green Leaf Volatile | cis-3-hexenol | Females > Males | Females > Males |

| Green Leaf Volatile | hexanal | Females > Males | Females > Males |

| Inducible Compound | cis-3-hexenyl acetate | Females > Males (at low doses) | Females > Males (at low doses) |

| Inducible Compound | linalool | Males > Females (at high doses) | Males > Females (at high doses) |

| Inducible Compound | (E,E)-α-farnesene | Males > Females (at high doses) | Males > Females (at high doses) |

Comparative EAG responses of female and male parasitoid wasps to green leaf volatiles and inducible compounds. The ">" symbol indicates a significantly greater response. auburn.edu

Furthermore, the behavioral response to a single compound can be modulated by the presence of other compounds in a blend. For instance, plant volatiles can have synergistic or antagonistic effects on an insect's response to its sex pheromone. csic.es While specific studies on such interactions involving this compound are not detailed in the provided sources, it is a well-established phenomenon in chemical ecology. The response of an insect to this compound is therefore likely influenced by the other volatile compounds present in its environment.

Interactions with Other Organisms in Agroecosystems

The release of this compound and other herbivore-induced plant volatiles (HIPVs) can have significant effects on other organisms within an agroecosystem, leading to complex multitrophic interactions. One of the most well-documented of these interactions is the attraction of natural enemies of herbivores. nih.govresearchgate.net

When a plant is damaged by an herbivorous insect, it often releases a blend of volatiles that can act as a "cry for help," attracting predators and parasitoids that will attack the herbivore. nih.govresearchgate.net Green leaf volatiles, including acetate esters, are common components of these induced volatile blends. nih.govresearchgate.net For example, the synthetic HIPV (Z)-3-hexenyl acetate has been shown to be attractive to predatory insects such as the mirid Deraeocoriss brevis and the anthocorid Orius tristicolor in field studies. researchgate.net This suggests that this compound could play a similar role in attracting beneficial insects to areas with pest infestations, thereby contributing to natural biological control.

The attraction of natural enemies to HIPVs is a key mechanism of indirect plant defense. nih.gov By releasing these chemical cues, the plant can reduce the population of herbivores and minimize further damage. The specific composition of the volatile blend can even convey information about the identity of the herbivore, allowing for the attraction of specialist natural enemies. researchgate.net

The use of synthetic attractants based on HIPVs, potentially including this compound, is a promising strategy for enhancing conservation biological control in agricultural systems. researchgate.net By attracting and retaining populations of natural enemies in the crop, it may be possible to improve pest management and reduce the reliance on chemical insecticides. However, it is also important to consider that these semiochemicals could potentially attract non-target organisms, including other herbivores or even hyper-parasitoids. frontiersin.org Therefore, a thorough understanding of the ecological effects of this compound in a given agroecosystem is necessary before it can be effectively used in pest management strategies.

The following table lists some beneficial insects and their attraction to specific herbivore-induced plant volatiles, illustrating the potential for these compounds to be used in biological control.

| Beneficial Insect | Attractant Volatile |

|---|---|

| Deraeocoris brevis (predatory mirid) | (Z)-3-hexenyl acetate |

| Orius tristicolor (predatory anthocorid) | (Z)-3-hexenyl acetate |

| Geocoris pallens (predatory geocorid) | Methyl salicylate |

| Syrphidae (hoverflies) | Methyl salicylate |

| Stethorus punctum picipes (predatory coccinellid) | (Z)-3-hexenyl acetate, Methyl salicylate |

Attraction of various beneficial insects to synthetic herbivore-induced plant volatiles in field trapping experiments. researchgate.net

Molecular and Neurobiological Mechanisms of Cis 6 Nonenyl Acetate Perception in Non Human Systems

Ligand-Receptor Interactions in Olfactory Systems

The initial events in odor perception occur in the olfactory sensilla, hair-like structures typically located on the antennae of insects. These processes involve the capture and transport of the odorant molecule to a specific receptor on the surface of a neuron.

The perception of a hydrophobic molecule like cis-6-Nonenyl Acetate (B1210297) begins when it enters the aqueous environment of the sensillum lymph through pores in the cuticle. To traverse this aqueous space and reach the neuronal receptors, it must be solubilized by carrier proteins. nih.gov

Odorant-Binding Proteins (OBPs): These are small, soluble, globular proteins that are highly abundant in the sensillum lymph. nih.gov OBPs are thought to bind to hydrophobic odorants, like cis-6-Nonenyl Acetate, and transport them to the Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding affinity of odorants to OBPs is a key factor in the sensitivity of the olfactory system. While specific binding constants for this compound are not extensively documented, studies on other volatile compounds in insects show that these affinities are typically in the micromolar (µM) range. This interaction is the first step in filtering and concentrating relevant chemical signals from the environment.

Olfactory Receptors (ORs): Insect ORs are transmembrane proteins that form a heteromeric complex with a highly conserved co-receptor known as Orco. frontiersin.org This OR/Orco complex functions as a ligand-gated ion channel. frontiersin.org The specificity of odorant detection is conferred by the variable OR subunit, which contains the odorant-binding site. The binding of a ligand, such as this compound, to its specific OR is the critical event that initiates a neural signal.

Table 1: Key Proteins in Ligand-Receptor Interaction

| Protein Type | Location | Function | Typical Ligand Affinity |

|---|---|---|---|

| Odorant-Binding Protein (OBP) | Sensillum Lymph | Solubilizes and transports hydrophobic odorants | Micromolar (µM) range |

| Olfactory Receptor (OR) | ORN Dendritic Membrane | Binds specific odorants to initiate signal transduction | Varies by ligand |

| Olfactory Receptor Co-receptor (Orco) | ORN Dendritic Membrane | Forms a functional ion channel with the OR subunit | Does not directly bind odorants |

The binding of an odorant to an OBP is not a passive process; it often induces a significant conformational change in the protein. This structural shift is believed to be crucial for the subsequent release of the odorant at the receptor site.

A well-studied analogue for understanding this process is the interaction between the Drosophila melanogaster pheromone cis-vaccenyl acetate (cVA) and its OBP, LUSH. nih.gov Upon binding cVA, the LUSH protein undergoes a pH-dependent conformational change. Specifically, certain amino acid residues in the C-terminal region of the protein are rearranged. This change is thought to facilitate the release of the pheromone near the acidic microenvironment of the neuronal membrane, allowing it to activate the OR. It is highly probable that the binding of this compound to its cognate OBP would induce a similar structural change, a necessary step for its delivery and presentation to the olfactory receptor.

Signal Transduction Pathways in Chemoreceptor Neurons

Once this compound binds to its specific Olfactory Receptor (OR), the chemical signal is converted into an electrical signal through a process called signal transduction. In insects, this process is understood to be remarkably rapid.

The predominant model for insect olfactory signal transduction is an ionotropic mechanism . The OR/Orco complex itself is a ligand-gated non-selective cation channel. researchgate.net The binding of an odorant like this compound directly triggers the opening of this channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron. This influx causes a rapid depolarization of the neuronal membrane, generating a receptor potential. If this potential reaches a certain threshold, it fires an action potential, which is the electrical signal that travels to the brain. nih.gov

In addition to the primary ionotropic pathway, some evidence suggests the existence of a secondary, slower metabotropic pathway . This pathway would involve G-proteins and the production of second messengers, a mechanism more common in vertebrate olfaction. This secondary cascade could serve to amplify the initial signal, potentially increasing the sensitivity of the system to low concentrations of the odorant. nih.gov The interplay between these two mechanisms would allow the olfactory system to respond to a wide range of odorant concentrations. nih.gov

Neural Processing of Volatile Chemical Cues

The electrical signals (action potentials) generated in the Olfactory Receptor Neurons (ORNs) are transmitted to the brain for processing. The neural circuits for olfaction in insects are well-defined and involve distinct processing stages.

Antennal Lobe (AL): The axons of all ORNs expressing the same type of OR converge on a single, discrete spherical structure in the antennal lobe called a glomerulus. This anatomical arrangement creates a spatial map of olfactory information, where each glomerulus is tuned to a specific chemical feature. The signal from this compound would activate a specific glomerulus or a combination of glomeruli corresponding to the OR(s) that detect it.

Higher Brain Centers: From the antennal lobe, the processed information is relayed by projection neurons (PNs) to higher-order brain regions, primarily the Mushroom Bodies (MB) and the Lateral Horn (LH) .

The Mushroom Bodies are critical for olfactory learning and memory, allowing an insect to form associations between an odor (like this compound) and a reward or punishment.

The Lateral Horn is thought to be involved in processing innate, hard-wired behavioral responses to odors.

This hierarchical processing allows the insect to not only detect and discriminate between different volatile cues but also to integrate this information with its internal state and past experiences to produce an appropriate behavioral response.

Structure Activity Relationship Studies for Cis 6 Nonenyl Acetate

Influence of Chain Length and Saturation on Biological Activity

There is a notable absence of published research that systematically investigates the impact of altering the nine-carbon chain of cis-6-Nonenyl Acetate (B1210297) on its biological activity. Scientific studies that shorten, lengthen, or introduce or remove degrees of unsaturation in the nonenyl chain to observe corresponding changes in efficacy—be it in olfactory receptor activation or behavioral assays—have not been identified. Consequently, no data tables or detailed research findings can be presented on this topic.

Stereoisomeric Effects on Olfactory Perception and Behavioral Responses

The biological importance of stereochemistry, particularly in the context of pheromones and odorants, is a well-established principle in chemical ecology. However, specific studies focusing on the stereoisomers of cis-6-Nonenyl Acetate are not available in the reviewed scientific literature. Research comparing the olfactory perception and behavioral responses to the (R)- and (S)-enantiomers, or the cis- and trans- geometric isomers of 6-nonenyl acetate, has not been documented. This prevents any analysis or presentation of data on how stereoisomeric variations might affect its biological function.

Environmental Fate and Degradation Dynamics of Cis 6 Nonenyl Acetate

Biotic Degradation Pathways in Environmental Compartments

Biotic degradation is anticipated to be the principal mechanism for the removal of cis-6-Nonenyl Acetate (B1210297) from the environment. This process is mediated by a diverse range of microorganisms present in soil and aquatic systems.

The initial and rate-determining step in the microbial metabolism of cis-6-Nonenyl Acetate is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by extracellular and intracellular esterases and lipases, which are ubiquitous enzymes produced by a wide variety of microorganisms. The hydrolysis cleaves the molecule into cis-6-nonen-1-ol (B1232224) and acetic acid.

Following hydrolysis, both degradation products are readily metabolized by microorganisms through established pathways. Acetic acid is a simple organic acid that can be utilized by most microorganisms as a carbon and energy source, entering central metabolic pathways such as the Krebs cycle. The fatty alcohol, cis-6-nonen-1-ol, is expected to undergo oxidation to the corresponding aldehyde and then to the carboxylic acid, cis-6-nonenoic acid. This fatty acid can then be further degraded through the β-oxidation pathway, a common metabolic process for breaking down fatty acids.

Illustrative Microbial Hydrolysis of this compound

| Initial Compound | Enzyme | Primary Products | Subsequent Metabolism |

|---|

A diverse community of bacteria and fungi present in soil and aquatic environments is capable of degrading esters. It is expected that these microorganisms would readily metabolize this compound. The rate of degradation would be influenced by several factors, including the concentration of the compound, temperature, pH, oxygen availability, and the density and diversity of the microbial population. In general, environments with higher microbial activity, such as the topsoil layer or the sediment in eutrophic water bodies, would exhibit faster degradation rates.

Environmental Persistence and Mobility

Based on its chemical structure and the anticipated degradation pathways, this compound is not expected to be persistent in the environment. The combination of ready biotic degradation and, to a lesser extent, abiotic processes should lead to its relatively rapid removal from soil and water.

The mobility of this compound in the environment is expected to be low. With an estimated log Kow (octanol-water partition coefficient) of approximately 3.9, the compound has a moderate tendency to adsorb to organic matter in soil and sediment. This adsorption would reduce its concentration in the aqueous phase and limit its potential for leaching into groundwater. Its low water solubility further restricts its mobility in aquatic systems. Therefore, if released into the environment, this compound is likely to remain in the upper soil layers or partition to sediments in aquatic systems, where it would be available for microbial degradation.

Future Research Directions and Applications in Applied Chemical Ecology

Development of Sustainable Pest Management Strategies

The volatile organic compound cis-6-Nonenyl Acetate (B1210297), a known insect pheromone, stands as a focal point for the development of next-generation sustainable pest management strategies. Future research is geared towards refining its application in systems that minimize reliance on broad-spectrum insecticides, thereby reducing environmental impact and enhancing the specificity of pest control.

Integration into Attract-and-Kill Systems

Attract-and-kill systems represent a targeted approach to pest control, luring pests to a source where they are eliminated by a killing agent, thus avoiding widespread application of pesticides. plantprotection.plplantprotection.pl The core of this strategy involves a potent attractant, for which cis-6-Nonenyl Acetate's role as a pheromone makes it an ideal candidate. Future research will focus on optimizing formulations that combine this compound with insecticides or biological control agents. researchgate.netresearchgate.net The development of controlled-release dispensers is crucial to maintain an effective concentration of the pheromone over an extended period, ensuring long-lasting efficacy in the field. researchgate.net Research into novel matrices, such as wax or gel formulations, aims to enhance the stability and release kinetics of the pheromone under varying environmental conditions. researchgate.net

| Strategy | Components | Research Objective |

| Attract-and-Kill | This compound + Insecticide/Pathogen | Develop long-lasting, weather-resistant formulations. |

| Optimize lure density for maximum efficacy. | ||

| Test synergy with other attractants. |

Exploitation in Monitoring and Surveillance Programs

Effective pest management begins with accurate monitoring and surveillance. researchgate.net Pheromone-baited traps are highly sensitive tools for detecting the presence of a target pest, estimating population density, and tracking its spread. plantprotection.plnih.gov Future applications will see this compound integrated into advanced monitoring systems. Research is underway to enhance the efficiency and specificity of lures, potentially by identifying synergistic compounds that increase attraction. ncsu.edu Furthermore, the integration of these lures with automated, intelligent trapping systems that use machine vision and AI to identify and count captured pests in real-time represents a significant leap forward. frontiersin.org Such systems can provide immediate data for timely pest management decisions, crucial for controlling invasive species and preventing outbreaks. frontiersin.org

| Application | Technology | Future Goal |

| Monitoring | Pheromone Lures | Increase specificity and attractiveness of lures. |

| Intelligent Traps | Automate pest identification and counting for real-time data. | |

| Surveillance | Long-life Dispensers | Enable early detection of invasive species in large areas. |

Elucidation of Novel Biological Roles

While this compound is primarily recognized as an insect sex pheromone, its full spectrum of biological activity within ecosystems is likely more complex. It is known to be a flavor and fragrance agent found in various plants. thegoodscentscompany.com Future research should aim to uncover novel biological roles beyond intraspecific communication. Investigations could explore whether it acts as an allomone (repelling other species), a kairomone (attracting predators or parasitoids of the emitting insect), or a synomone (benefiting both the emitter and receiver). Understanding these broader ecological interactions is critical for assessing the full impact of its use in pest management and for discovering new applications. For instance, if it attracts natural enemies, it could be used in conservation biological control programs.

Advanced Synthetic Biology Approaches for Production